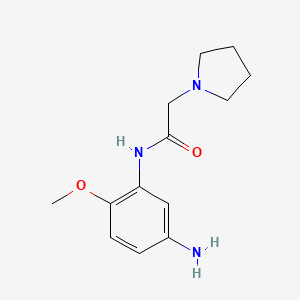

N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide" is a chemical entity that can be categorized within the broader class of acetamide derivatives. These compounds are known for their diverse biological activities and have been the subject of various studies to explore their potential as therapeutic agents. The structure of such compounds typically includes an acetamide moiety linked to an aromatic system and a pyrrolidine ring, which can influence their biological activity and physicochemical properties .

Synthesis Analysis

The synthesis of acetamide derivatives often involves the formation of an amide bond between an acyl group and an amine. In the case of N-substituted acetamides, various synthetic routes have been explored. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides was described, where the variations at the carbon adjacent to the amide nitrogen were explored, and potent compounds were discovered . Another study reported the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which involved the reaction of benzenesulfonyl chloride with 1-aminopiperidine followed by substitution at the nitrogen atom with different electrophiles . These methods could potentially be adapted for the synthesis of "N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide".

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial in determining their biological activity. For example, the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide showed that the amide unit is almost planar, and the dihedral angles between the amide plane and the aromatic rings indicate that there is no conjugation with the amide unit . This information is valuable as it can help predict the conformational preferences of similar compounds, such as "N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide", and their potential interactions with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their functional groups. For instance, the study of the aqueous solution chemistry of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide revealed that it primarily undergoes C–O bond cleavage to yield a hydroxamic acid, but its sterically hindered analogue decomposes predominantly by N–O bond cleavage . These reaction pathways could provide insights into the stability and reactivity of "N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide" under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed linearly extended and slightly bent conformations, which are stabilized by classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds . These interactions can affect the solubility, melting point, and other physicochemical properties. Similarly, the properties of "N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide" would be expected to be influenced by its specific functional groups and molecular geometry.

Scientific Research Applications

Overview

Potential Research Applications and Related Compounds

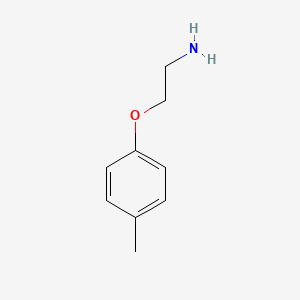

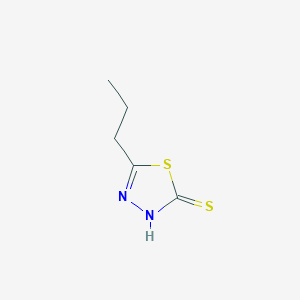

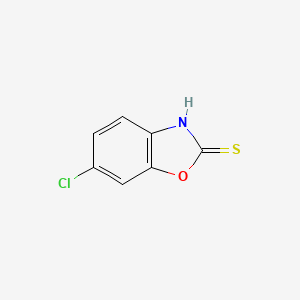

Drug Discovery and Pharmacological Activities : Research on compounds like Piracetam, which shares a part of its chemical structure with N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide, indicates potential applications in enhancing cognitive functions and treating central nervous system disorders. Piracetam and its derivatives have been explored for their effects on memory, learning, and brain metabolism (Dhama et al., 2021).

Chemical Synthesis and Novel Compound Development : The pyrrolidine scaffold, a core structure in N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide, is widely used in medicinal chemistry to create compounds for treating human diseases. Its versatility and potential for creating biologically active molecules make it a subject of ongoing research in drug discovery (Li Petri et al., 2021).

Advanced Oxidation Processes (AOPs) : Studies focusing on the degradation of organic compounds in water treatment processes discuss the relevance of advanced oxidation processes. While not directly related, the chemical reactivity and potential by-products of N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide under environmental stress could be an area of research, drawing parallels with compounds like acetaminophen (Qutob et al., 2022).

Environmental and Biological Impacts of Chemical Compounds : Research into the environmental and biological impacts of chemical compounds, including their potential toxicity and mechanisms of action in biological systems, could be relevant. For example, the study of biogenic amines in fish and their roles in intoxication and spoilage could inform investigations into the biological interactions of N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide and similar compounds (Bulushi et al., 2009).

Safety and Hazards

properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-18-12-5-4-10(14)8-11(12)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9,14H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLQQANJEBEQSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)CN2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204343 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)

![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)

![1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine](/img/structure/B1299374.png)

![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)